molecular formula C23H23ClN2O3S B5197739 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)quinazolin-4(3H)-one

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)quinazolin-4(3H)-one

Cat. No.: B5197739
M. Wt: 443.0 g/mol
InChI Key: BGHAAGGQIMUZPS-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Attachment of the 4-chlorophenyl Group: This step involves the reaction of the intermediate with 4-chlorobenzoyl chloride under basic conditions to form the 4-chlorophenyl ketone.

    Formation of the Pyran Ring: The final step involves the cyclization of the intermediate with a suitable dihydropyran derivative under acidic conditions to form the tetrahydropyran ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)quinazolin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The quinazolinone core is known to interact with the active sites of enzymes, blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1’-cyclopentane)
  • **2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1’-cyclohexane)-4(3H)-one

Uniqueness

The unique combination of the quinazolinone core with the sulfanyl and tetrahydropyran groups distinguishes this compound from its analogs

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2,2-dimethyloxan-4-yl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-23(2)13-17(11-12-29-23)26-21(28)18-5-3-4-6-19(18)25-22(26)30-14-20(27)15-7-9-16(24)10-8-15/h3-10,17H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHAAGGQIMUZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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